Cas no 2137782-46-6 (Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate)

Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate is a specialized oxetane-derived compound featuring both an aminooxy and ester functional group. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for conjugation reactions where the aminooxy group enables efficient oxime formation with carbonyl compounds. The tert-butyl ester moiety enhances stability while allowing selective deprotection under mild acidic conditions. This compound is particularly useful in medicinal chemistry and bioconjugation applications, offering controlled reactivity and compatibility with diverse synthetic protocols. Its oxetane ring contributes to improved physicochemical properties, such as increased solubility and metabolic stability, making it advantageous for the development of bioactive molecules.
Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate structure
2137782-46-6 structure
商品名:Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate
CAS番号:2137782-46-6
MF:C9H17NO4
メガワット:203.23558306694
CID:5793440
PubChem ID:165799939

Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate
    • 2137782-46-6
    • EN300-705090
    • Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate
    • インチ: 1S/C9H17NO4/c1-8(2,3)13-7(11)4-9(14-10)5-12-6-9/h4-6,10H2,1-3H3
    • InChIKey: BDFVMTDGPKCIGV-UHFFFAOYSA-N
    • ほほえんだ: O1CC(CC(=O)OC(C)(C)C)(C1)ON

計算された属性

  • せいみつぶんしりょう: 203.11575802g/mol
  • どういたいしつりょう: 203.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.8Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.3

Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-705090-10.0g
tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate
2137782-46-6
10g
$6082.0 2023-05-29
Enamine
EN300-705090-0.25g
tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate
2137782-46-6
0.25g
$1300.0 2023-05-29
Enamine
EN300-705090-0.1g
tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate
2137782-46-6
0.1g
$1244.0 2023-05-29
Enamine
EN300-705090-0.5g
tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate
2137782-46-6
0.5g
$1357.0 2023-05-29
Enamine
EN300-705090-0.05g
tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate
2137782-46-6
0.05g
$1188.0 2023-05-29
Enamine
EN300-705090-1.0g
tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate
2137782-46-6
1g
$1414.0 2023-05-29
Enamine
EN300-705090-5.0g
tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate
2137782-46-6
5g
$4102.0 2023-05-29
Enamine
EN300-705090-2.5g
tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate
2137782-46-6
2.5g
$2771.0 2023-05-29

Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate 関連文献

Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetateに関する追加情報

Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate: A Comprehensive Overview

The compound with CAS No. 2137782-46-6, commonly referred to as Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a tert-butyl group attached to an acetate moiety, further linked to an oxetane ring substituted with an aminooxy group. The combination of these functional groups makes it a versatile molecule with potential applications in drug delivery systems, polymer chemistry, and as a building block for more complex molecules.

Recent studies have highlighted the importance of oxetane-containing compounds in the development of biodegradable polymers. The oxetane ring in Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate is particularly interesting due to its ability to undergo ring-opening polymerization under specific conditions. This property has led researchers to explore its use in creating biocompatible materials for medical applications, such as drug delivery vehicles and tissue engineering scaffolds. The aminooxy group further enhances the functionality of this compound by providing sites for additional chemical modifications, enabling the creation of tailored materials with specific properties.

The synthesis of Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate involves a multi-step process that typically begins with the preparation of the oxetane derivative. Recent advancements in catalytic methods have made it possible to achieve higher yields and better control over the stereochemistry of the product. These improvements are crucial for ensuring the consistency and quality of the compound, especially when it is intended for use in pharmaceutical or biomedical applications.

In terms of applications, Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate has shown promise in the development of stimuli-responsive materials. The presence of both hydrophilic and hydrophobic groups within its structure allows it to exhibit amphiphilic behavior, which is highly desirable for creating self-assembling systems. For instance, researchers have investigated its use in forming micelles or nanoparticles that can encapsulate drugs and release them in a controlled manner. This capability aligns with the growing demand for targeted drug delivery systems that minimize side effects and improve therapeutic outcomes.

Another area where this compound has demonstrated potential is in polymer chemistry. The oxetane ring's reactivity under certain conditions makes it a valuable monomer for synthesizing polymers with unique mechanical and thermal properties. Recent studies have explored its use in creating biodegradable polymers that can degrade under physiological conditions, making them suitable for applications such as resorbable sutures or implantable devices.

The versatility of Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate also extends to its role as an intermediate in organic synthesis. Its structure provides multiple points of functionalization, allowing chemists to build more complex molecules with specific biological activities. For example, researchers have used this compound as a starting material for synthesizing bioactive agents with potential anti-inflammatory or anticancer properties.

In conclusion, Tert-butyl 2-[3-(aminooxy)oxetan-3-yl]acetate (CAS No. 2137782-46-6) is a multifaceted compound with significant potential across various fields. Its unique structure, combined with recent advancements in synthetic methods and material science, positions it as a valuable tool for developing innovative solutions in drug delivery, polymer chemistry, and organic synthesis. As research continues to uncover new applications and optimize its properties, this compound is likely to play an increasingly important role in both academic and industrial settings.

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